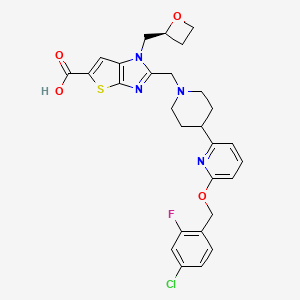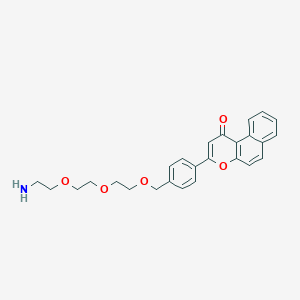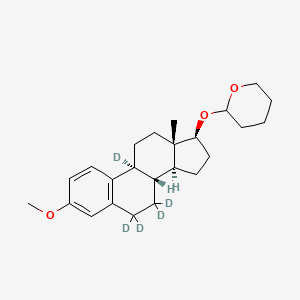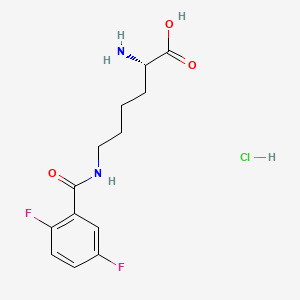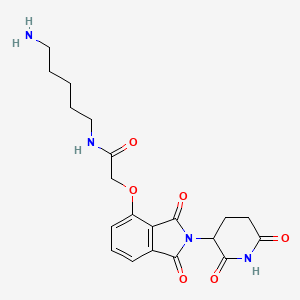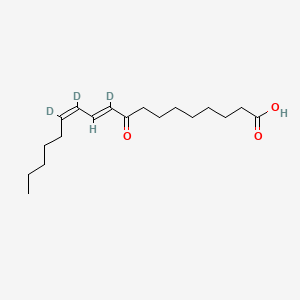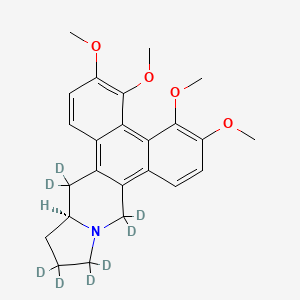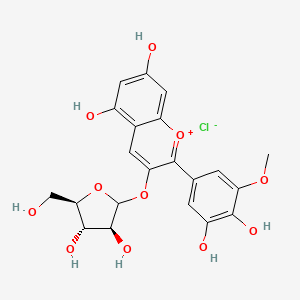
Petunidin 3-O-arabinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Petunidin 3-O-arabinoside is a naturally occurring anthocyanin compound found in various fruits, particularly in berries and flowers like petunias. It is a type of flavonoid, which are water-soluble pigments responsible for the red, purple, and blue colors in many plant tissues. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Petunidin 3-O-arabinoside typically involves the extraction from natural sources such as blueberries. The process includes:
Alcohol Extraction and Concentration: Fresh blueberries are washed and mixed with a 70% ethanol aqueous solution containing hydrochloric acid. The mixture is ultrasonically extracted at a controlled temperature below 45°C and protected from light. The extract is then vacuum filtered and the residue is re-extracted under the same conditions.
Macroporous Resin Adsorption: The crude extract is passed through a chromatography column containing AB-8 macroporous resin, which has been pre-treated with ethanol, sodium hydroxide, and hydrochloric acid solutions.
Purification and Separation: The adsorbed anthocyanins are eluted from the resin using a suitable solvent, followed by preparative liquid chromatography purification and high-speed counter-current chromatography separation to isolate the this compound monomer.
Análisis De Reacciones Químicas
Petunidin 3-O-arabinoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidizing agents, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, often involving hydrogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Petunidin 3-O-arabinoside has a wide range of scientific research applications:
Chemistry: It is studied for its chemical properties and reactions, contributing to the understanding of anthocyanin chemistry.
Biology: Its antioxidant and anti-inflammatory properties make it a subject of interest in biological research, particularly in studies related to cellular protection and aging.
Mecanismo De Acción
The mechanism of action of Petunidin 3-O-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: This compound induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
Petunidin 3-O-arabinoside is compared with other similar anthocyanins, such as:
- Cyanidin 3-O-glucoside
- Delphinidin 3-O-glucoside
- Malvidin 3-O-glucoside
- Peonidin 3-O-glucoside
These compounds share similar structures but differ in the number and position of hydroxyl and methoxy groups on the anthocyanin backbone. This compound is unique due to its specific glycosylation pattern, which influences its bioavailability and biological activity .
Propiedades
Fórmula molecular |
C21H21ClO11 |
|---|---|
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-5,7-diol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c1-29-14-3-8(2-12(25)17(14)26)20-15(31-21-19(28)18(27)16(7-22)32-21)6-10-11(24)4-9(23)5-13(10)30-20;/h2-6,16,18-19,21-22,27-28H,7H2,1H3,(H3-,23,24,25,26);1H/t16-,18-,19+,21?;/m1./s1 |
Clave InChI |
KDTXXAYYZNRVTD-YKALIKFRSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@H]([C@@H]([C@H](O4)CO)O)O)O)O.[Cl-] |
SMILES canónico |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(O4)CO)O)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


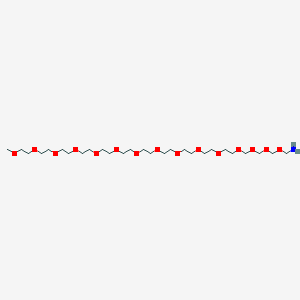
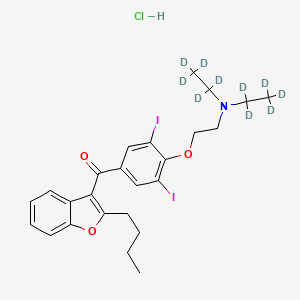
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
